molecular formula C10H11BrO3 B174331 Methyl 2-(2-bromo-5-methoxyphenyl)acetate CAS No. 117565-90-9

Methyl 2-(2-bromo-5-methoxyphenyl)acetate

Cat. No.: B174331
CAS No.: 117565-90-9
M. Wt: 259.1 g/mol
InChI Key: IGZZCVJQEPJTNK-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-5-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Methyl 2-(2-bromo-5-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis

Safety and Hazards

“Methyl 2-(2-bromo-5-methoxyphenyl)acetate” is considered hazardous. It has been assigned the GHS07 symbol, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromo-5-methoxyphenyl)acetate can be synthesized through several methods. One common method involves the bromination of 2-methoxyphenylacetic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step involves the use of methanol and a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and esterification processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, reaction time, and reagent concentrations. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-5-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-5-methoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy substituents can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Methyl 2-(2-bromo-5-methoxyphenyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(2-bromo-5-chlorophenyl)acetate: Similar structure but with a chlorine substituent instead of a methoxy group.

    Methyl 2-(2-bromo-5-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 2-(2-bromo-5-methylphenyl)acetate: Similar structure but with a methyl group instead of a methoxy group.

These compounds share similar reactivity patterns but differ in their physical and chemical properties, such as solubility, boiling point, and reactivity towards specific reagents.

Properties

IUPAC Name

methyl 2-(2-bromo-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZZCVJQEPJTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443171
Record name Methyl (2-bromo-5-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117565-90-9
Record name Methyl (2-bromo-5-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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